4-bromo-2-(pentafluoroethyl)thiophene
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Overview
Description
4-bromo-2-(pentafluoroethyl)thiophene is a chemical compound with the molecular formula C6H2BrF5S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom and a pentafluoroethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(pentafluoroethyl)thiophene typically involves the bromination of 2-(1,1,2,2,2-pentafluoroethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(pentafluoroethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .
Scientific Research Applications
4-bromo-2-(pentafluoroethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials, such as organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-2-(pentafluoroethyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to develop materials with specific conductivity or semiconducting characteristics. The molecular targets and pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene: A positional isomer with similar properties but different reactivity.
2-Bromothiophene: Lacks the pentafluoroethyl group, resulting in different chemical behavior.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a pentafluoroethyl group but is based on a benzene ring instead of thiophene.
Uniqueness
4-bromo-2-(pentafluoroethyl)thiophene is unique due to the combination of the bromine atom and the pentafluoroethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5S/c7-3-1-4(13-2-3)5(8,9)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQDUOONOAACBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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